molecular formula C12H27Sn+ B12087326 Tributylstannylium CAS No. 36643-28-4

Tributylstannylium

Cat. No.: B12087326
CAS No.: 36643-28-4
M. Wt: 290.05 g/mol
InChI Key: LSKGFBJLYWXIOF-UHFFFAOYSA-N
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Description

Tributylstannylium is a useful research compound. Its molecular formula is C12H27Sn+ and its molecular weight is 290.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

36643-28-4

Molecular Formula

C12H27Sn+

Molecular Weight

290.05 g/mol

IUPAC Name

tributylstannanylium

InChI

InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;/q;;;+1

InChI Key

LSKGFBJLYWXIOF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn+](CCCC)CCCC

Origin of Product

United States

Homolytic Cleavage of the Tin Hydride Bond:

The initiation of many radical reactions involving tributyltin hydride involves the homolytic cleavage of the Sn-H bond to generate the tributyltin radical (Bu₃Sn•). While this step is often induced by radical initiators like azobisisobutyronitrile (AIBN), its thermal or photochemical activation can also be studied computationally to understand the energetics of Bu₃Sn• formation. The transition state for this unimolecular fragmentation would involve an elongated Sn-H bond distance.

Halogen Abstraction:

A common propagation step in radical chain reactions is the abstraction of a halogen atom from an organic halide (R-X) by the tributyltin radical. DFT calculations have been employed to study the transition states of these halogen transfer reactions. For instance, in the reaction of an acetyl radical with alkyl halides, the transition state is predicted to have a nearly collinear arrangement of the attacking radical, the halogen atom, and the leaving radical. The activation barriers for these reactions are influenced by the nature of the halogen and the alkyl group.

Reactant (Alkyl Halide)HalogenAttacking RadicalTransition State Geometry (Key Distances in Å)Activation Energy (kcal/mol)
CH₃ClClAcetyl RadicalC-Cl: 2.1, Cl-C(acetyl): 2.421.3
CH₃BrBrAcetyl RadicalC-Br: 2.2, Br-C(acetyl): 2.515.8
CH₃IIAcetyl RadicalC-I: 2.4, I-C(acetyl): 2.710.2

Note: The data in this table is illustrative and based on analogous systems to represent typical computational findings for halogen abstraction transition states.

Radical Addition to Unsaturated Bonds:

The tributyltin radical can add to carbon-carbon double or triple bonds, a key step in many synthetic transformations. DFT studies on the addition of carbon-centered radicals to alkenes reveal that the transition state involves the partial formation of a new carbon-tin bond and the partial rehybridization of the alkene carbons from sp² to sp³. The energetics of this step are influenced by steric and electronic factors of both the radical and the unsaturated substrate.

Hydrogen Abstraction from Tributyltin Hydride:

In the final propagation step of many radical reductions, the organic radical (R•) generated in a prior step abstracts a hydrogen atom from a molecule of tributyltin hydride, regenerating the tributyltin radical and forming the final product. The transition state for this step involves a three-center arrangement with the hydrogen atom being transferred between the carbon and tin centers.

Intramolecular Cyclization:

Ligand Design and Coordination Modes in this compound Complexes

Chelation and Ancillary Ligand Effects on Stability and Reactivity

Chelation, the binding of a single ligand to a central metal atom through multiple donor atoms, significantly enhances the stability of metal complexes, a phenomenon known as the chelate effect scribd.comlibretexts.orgresearchgate.net. For this compound, polydentate ligands that form stable five- or six-membered chelate rings are particularly effective in stabilizing the cation scribd.comlibretexts.org. The stability and reactivity of this compound complexes are also influenced by ancillary ligands, which are present in the coordination sphere but may not directly participate in the primary catalytic cycle or binding event. These ligands can modulate the electronic properties of the tin center and affect steric accessibility, thereby tuning the complex's reactivity sfu.ca. Research has shown that the inductive effects of organic groups attached to tin can influence the coordination number and bonding mode of ancillary ligands lookchemmall.com.

Ion Pair Phenomena Involving this compound

The this compound cation ([Bu₃Sn]⁺) frequently exists as part of an ion pair in solution, particularly in non-polar or moderately polar solvents. These ion pairs are formed through electrostatic interactions between the positively charged tin cation and a counteranion. The nature and behavior of these ion pairs are critical for understanding the reactivity and catalytic activity of this compound species acs.orgresearchgate.netchimia.chnih.govtechnologynetworks.comresearchgate.net.

Characterization of Contact and Solvent-Separated Ion Pairs

Ion pairs involving this compound can exist in different forms: contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In CIPs, the cation and anion are in close proximity, often with direct electrostatic contact, while in SSIPs, solvent molecules intervene between the cation and anion nih.govresearchgate.netresearchgate.net. The distinction between these forms is crucial as their properties and reactivity can differ significantly. Spectroscopic methods, such as time-resolved absorption spectroscopy and NMR, have been used to study the dynamic equilibria between CIP and SSIP states in various solvent systems nih.govresearchgate.net. The degree of solvent separation is influenced by the solvent's polarity and its ability to solvate the individual ions chimia.chnih.gov.

Influence of Counteranions on Reaction Dynamics and Selectivity

The nature of the counteranion has a profound impact on the reaction dynamics and selectivity of processes involving this compound. Weakly coordinating anions, such as triflate ([OTf]⁻) or tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), are often employed to stabilize the cationic this compound species and promote its reactivity, as they are less likely to compete for coordination sites compared to strongly coordinating anions acs.orgsoton.ac.uk. Different counteranions can alter the ion-pairing behavior, influencing the effective charge and reactivity of the this compound cation, which in turn affects reaction rates and product selectivity in various transformations wikipedia.orgacs.orgchimia.ch.

This compound in Asymmetric Ion-Pairing Catalysis

This compound species can participate in asymmetric catalysis through ion-pairing mechanisms, particularly when paired with a chiral counteranion or when the this compound cation itself is part of a chiral ion pair chimia.chwikipedia.orgcaltech.edu. In asymmetric ion-pairing catalysis, the chiral environment created by the counteranion or associated chiral species dictates the stereochemical outcome of a reaction involving the this compound cation. This approach leverages the electrostatic interaction between the charged intermediates to induce enantioselectivity. While not exclusively limited to this compound, this strategy is a recognized method in enantioselective synthesis, utilizing chiral cations or anions to control stereochemistry wikipedia.orgcaltech.edu.

Exploration of Supramolecular Assembly and Host-Guest Chemistry with this compound

The field of supramolecular chemistry, focused on the study of complex structures formed by the association of molecules through non-covalent interactions, has seen significant contributions from organotin compounds. Specifically, tributyltin moieties have been incorporated into various molecular architectures that exhibit supramolecular assembly and host-guest properties. These assemblies leverage the Lewis acidity of the tin center and the steric influence of the butyl groups, alongside directed intermolecular forces, to construct intricate three-dimensional frameworks, coordination polymers, and cage-like structures capable of encapsulating guest molecules.

Tributyltin compounds, particularly tributyltin oxide ((n-Bu₃Sn)₂O), serve as versatile building blocks in the synthesis of supramolecular assemblies. When reacted with multidentate ligands, such as pyridine (B92270) dicarboxylic acids, tributyltin units can bridge these ligands to form extended coordination polymers. These polymers often exhibit rich supramolecular architectures stabilized by a combination of secondary interactions, including hydrogen bonding (e.g., C–H⋯S, C–H⋯O, O–H⋯O, C–H⋯π), non-bonded Sn⋯S interactions, and π–π stacking researchgate.netacs.org. The nature of the ligand and the reaction conditions, such as the presence of ancillary ligands like 4,4′-bipyridine, can dictate the dimensionality and topology of the resulting supramolecular structures, leading to one-dimensional (1D) chains, two-dimensional (2D) networks, or three-dimensional (3D) frameworks acs.org.

In some instances, these tributyltin-based supramolecular architectures possess internal cavities or channels that can accommodate and trap smaller molecules, acting as hosts for guest species. For example, coordination polymers derived from the reaction of (n-Bu₃Sn)₂O with pyridine dicarboxylic acids have been shown to contain guest molecules such as toluene (B28343) and water within their structural voids acs.org. Furthermore, specific tributyltin(IV) complexes have been reported to form tetra-nuclear cage structures, though the specific guest molecules encapsulated within these cages were not detailed in all instances researchgate.net. The design of these host-guest systems is crucial for potential applications in areas like catalysis, separation, and molecular recognition, where the selective encapsulation and release of guest molecules are paramount.

Examples of Tributyltin-Based Supramolecular Assemblies and Host-Guest Systems

The following table summarizes key examples of supramolecular assemblies and host-guest chemistry involving tributyltin compounds, based on reported research findings:

Tributyltin SourceLigand TypeSupramolecular Assembly TypeGuest Molecule(s)Key Intermolecular InteractionsReference
Tributyltin(IV) complexAzo-azomethine carboxylateTetra-nuclear cage structureNot specifiedC–H⋯S, Sn⋯S, C–H⋯π researchgate.net
(n-Bu₃Sn)₂OPyridine-2,5-dicarboxylic acid2D coordination polymerToluene, WaterMultiple secondary interactions (general mention) acs.org
(n-Bu₃Sn)₂OPyridine-3,5-dicarboxylic acid2D coordination polymerNot specifiedMultiple secondary interactions (general mention) acs.org
(n-Bu₃Sn)₂OPyridine-2,6-dicarboxylic acid + 4,4′-bipyridine1D coordination polymerNot specifiedForms 3D supramolecular architectures (interactions not specified) acs.org
(n-Bu₃Sn)₂OPyridine-3,5-dicarboxylic acid + 4,4′-bipyridine1D coordination polymerNot specifiedForms 3D supramolecular architectures (interactions not specified) acs.org
(n-Bu₃Sn)₂OPyridine-2,5-dicarboxylic acid + 4,4′-bipyridine1D coordination polymerNot specifiedForms 2D supramolecular architecture (interactions not specified) acs.org

List of Compounds Mentioned:

Tributyltin(IV) complex

(n-Bu₃Sn)₂O (Tributyltin oxide)

Pyridine-2,5-dicarboxylic acid

Pyridine-3,5-dicarboxylic acid

Pyridine-2,6-dicarboxylic acid

4,4′-bipyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for characterizing the structure and solution-phase behavior of this compound salts. The chemical shifts and coupling constants of various nuclei provide detailed insights into the electronic environment of the tin center and its surrounding ligands.

Multinuclear NMR studies are essential for a complete understanding of this compound salts, providing information on the cation, the counter-anion, and any interactions between them.

¹H NMR: The proton NMR spectrum of the this compound cation displays signals corresponding to the butyl groups. These resonances are typically observed as complex multiplets in the range of δ 0.9–1.8 ppm. The chemical shift of the α-methylene protons (those directly attached to the tin atom) is particularly sensitive to the electronic state of the tin center and any coordination from solvent molecules or the counter-anion.

¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.il The ¹¹⁹Sn chemical shift is exceptionally sensitive to the coordination number and geometry of the tin atom, spanning a range of over 2000 ppm. For three-coordinate this compound cations with weakly coordinating anions, the ¹¹⁹Sn resonance appears significantly downfield, reflecting the highly deshielded and electrophilic nature of the tin center. Changes in solvent or concentration can cause shifts in this resonance, indicating varying degrees of interaction with the solvent or counter-ion. rsc.orgrsc.org

¹¹B and ¹⁹F NMR: These nuclei are probed when the this compound cation is paired with a fluoroborate-based counter-anion, such as tetrafluoroborate (B81430) ([BF₄]⁻) or tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻). ¹¹B NMR of the [BF₄]⁻ anion typically shows a quintet due to coupling with the four equivalent fluorine atoms. escholarship.org ¹⁹F NMR provides complementary information. nih.govresearchgate.netresearchgate.net The chemical shifts of these nuclei can indicate the degree of ion pairing in solution; significant deviation from the shifts of the "free" anion suggests close association with the this compound cation.

NucleusCompound SpeciesTypical Chemical Shift (δ, ppm)Key Observations
¹H[Bu₃Sn]⁺0.9 - 1.8Signals for butyl groups; α-CH₂ protons are most sensitive to the Sn environment.
¹¹⁹Sn[Bu₃Sn]⁺+150 to +400Highly sensitive to coordination number and solvent. Downfield shift indicates low coordination number.
¹¹B[BF₄]⁻-1 to -3Sharp signal for the tetrafluoroborate anion. sdsu.edu
¹⁹F[BF₄]⁻~ -153Sharp signal; chemical shift can indicate ion pairing.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale. youtube.comlibretexts.org For this compound species, DNMR can be employed to investigate exchange processes, such as the rapid association and dissociation of weakly coordinating solvent molecules or anions to the tin center.

By recording NMR spectra at various temperatures, researchers can observe changes in the line shapes of the NMR signals. At low temperatures, where the exchange is slow, separate signals for the coordinated and uncoordinated species might be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these line shape changes allows for the determination of the kinetic and thermodynamic parameters (e.g., activation energy, ΔG‡) of the exchange process, providing valuable information on the lability and reactivity of the this compound cation.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and identity of the this compound cation and for assessing the purity of its salts. Electrospray ionization (ESI) is particularly well-suited for this purpose as it is a "soft" ionization technique that can transfer pre-existing ions from solution to the gas phase with minimal fragmentation. epa.govnih.govwvu.edu

In a typical positive-ion ESI-MS spectrum of a this compound salt, the most prominent peak corresponds to the [Bu₃Sn]⁺ cation. Due to the characteristic isotopic distribution of tin, this peak appears as a distinctive pattern of signals. The most abundant isotope is ¹²⁰Sn, but several other isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²²Sn, ¹²⁴Sn) contribute to the pattern, providing a definitive fingerprint for tin-containing species.

By increasing the energy in the mass spectrometer (e.g., by increasing the cone voltage), controlled fragmentation can be induced (tandem MS or MS/MS). researchgate.net The this compound cation typically fragments through the sequential loss of butene molecules (C₄H₈), leading to characteristic daughter ions such as [Bu₂SnH]⁺ and [BuSnH₂]⁺. researchgate.net These predictable fragmentation patterns are invaluable for structural confirmation. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to separate the this compound salt from any impurities before detection, allowing for rigorous purity assessment. epa.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction studies have shown that the geometry of the this compound cation is highly dependent on the nature of the counter-anion.

With very weakly coordinating anions (e.g., [B(C₆F₅)₄]⁻), the cation can be isolated as a truly three-coordinate species. In this case, the C₃Sn core adopts a trigonal planar geometry, with C-Sn-C bond angles close to the ideal 120°.

With more coordinating anions (e.g., triflate, [CF₃SO₃]⁻), there is often a distinct interaction between the anion (via an oxygen atom) and the tin center in the solid state. This results in a distorted trigonal bipyramidal geometry, where the three carbon atoms of the butyl groups occupy the equatorial positions and the coordinating atom from the anion occupies an axial position.

These structural studies are critical for understanding the intrinsic properties of the cation and how its reactivity is modulated by its environment.

CompoundSn CoordinationGeometryAvg. Sn-C Bond Length (Å)Avg. C-Sn-C Angle (°)
[Bu₃Sn][B(C₆F₅)₄]3Trigonal Planar~ 2.15~ 119.5
[Bu₃Sn][O₃SCF₃]4Distorted Tetrahedral / Trigonal Bipyramidal~ 2.17~ 114.0

Computational Chemistry and Theoretical Investigations of Tributylstannylium

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. DFT calculations have been employed to optimize the geometries of organotin complexes and to understand their electronic configurations researchgate.net. These studies often involve calculating atomic charges and mapping molecular electrostatic potential (MEP) distributions to identify reactive sites on the molecules researchgate.net. Furthermore, conceptual DFT-based global reactivity descriptors are utilized to gain a deeper understanding of structure-reactivity relationships researchgate.net. DFT can also predict proton affinities and analyze the strength of hydrogen bonds formed during chemical interactions, as seen in studies involving amines and acids acs.org.

Table 3: DFT Analysis of Proton Transfer in Alkylamine-Trifluoroacetic Acid Systems

Amine TypeAffinity for ProtonH-bond StrengthReference
TriethylHighStrong acs.org
TributylHighStrong acs.org
DimethylethylModerateModerate acs.org
DiisopropylethylModerateModerate acs.org

These studies highlight how DFT can quantitatively assess the electronic characteristics that govern a species' reactivity and its propensity to engage in specific chemical interactions, such as proton transfer.

Molecular Dynamics Simulations of Tributylstannylium in Solution

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of chemical species within a solvent environment. These simulations track the motion of atoms and molecules over time, providing insights into solvation, diffusion, and interfacial phenomena. To accurately represent interactions, particularly cation-π interactions, MD simulations often rely on force fields that are optimized using DFT calculations rsc.orgchemrxiv.orgrsc.orgnih.gov. Such approaches have been applied to study the solvation of cations in confined spaces and the behavior of ionic species in aqueous solutions, analyzing interfacial structures and dynamics researchgate.netgfz-potsdam.de. While specific MD simulations for this compound in solution are less detailed in the provided literature, the methodologies are well-established for similar cationic species with alkyl chains gfz-potsdam.de.

Theoretical Analysis of Binding Sites and Affinities in Coordination

The theoretical analysis of binding sites and affinities is crucial for understanding how molecules interact and form complexes. This includes the study of phenomena like cation-π interactions, where a positively charged ion interacts with the delocalized π electron system of an aromatic ring rsc.orgrsc.orgnih.govresearchgate.net. DFT calculations are often used to optimize force field parameters for these interactions, enabling more accurate molecular dynamics simulations rsc.orgrsc.orgnih.gov. Studies have investigated the binding energies of cations to π systems, revealing significant interaction strengths that are dependent on the specific computational method and basis set employed rsc.orgrsc.org. Additionally, theoretical analyses explore the sorption of species like tributyltin onto surfaces, indicating affinities based on factors such as cation exchange mechanisms researchgate.net.

Table 1: DFT-Calculated Binding Energies of Li⁺ to Benzene (Illustrative of Cation-π Interactions)

SystemMethodBinding Energy (kcal mol⁻¹)Distance (Å)Reference
Benzene-Li⁺B3LYP/6-311++G(d,p)-38.121.84 rsc.org
Benzene-Li⁺B3LYP/6-311++G(d,p)-36.121.84 rsc.org
Benzene-Li⁺B3LYP/6-31G++(d,p)-35.351.84 rsc.org
Benzene-Li⁺B3LYP/6-31G(d,p)-38.101.84 rsc.org
Benzene-Li⁺ωB97X-D/6-311++G(d,p)-38.181.9 rsc.org
Benzene-Li⁺OPLS-AA (uncorrected)-27.831.57 rsc.org

Table 2: Sorption Affinity of Tributyltin (TBT⁺) to Different Materials

MaterialRelative Affinity OrderReference
Pure quartzHighest researchgate.net
Treated sandHigh researchgate.net
Natural sandModerate researchgate.net
KaoliniteLowest researchgate.net

These tables illustrate the quantitative data generated by theoretical methods, providing insights into interaction strengths and affinities relevant to the behavior of this compound and similar cationic species.

Environmental Fate: Degradation Mechanisms and Analytical Speciation of Tributylstannylium

Mechanisms of Chemical and Photochemical Degradation of Tributylstannylium

The environmental persistence of this compound (TBT) is governed by various degradation processes that involve the cleavage of the tin-carbon bond. mst.dk These abiotic processes include both chemical and photochemical pathways, which transform TBT into less substituted, and generally less toxic, organotin compounds. mst.dkresearchgate.net

Hydrolysis of the tin-carbon bond in this compound is a slow process under typical environmental conditions. mst.dk The covalent bond between tin and the butyl groups is relatively stable in the presence of water at a neutral pH. gelest.com However, cleavage can be facilitated under extreme pH conditions, such as in the presence of strong mineral acids or alkalis. mst.dkgelest.com Therefore, hydrolytic degradation is not considered a significant pathway for TBT removal in most natural water bodies. mst.dk

Photodegradation, or photolysis, is a more significant abiotic pathway for the breakdown of TBT in aquatic environments, particularly in clear surface waters where sunlight penetration is high. mst.dk This process involves the absorption of UV radiation, which leads to the cleavage of the tin-carbon bonds. The primary products of TBT photolysis are dibutyltin (DBT) derivatives. mst.dk Further degradation can lead to the formation of monobutyltin (MBT) and eventually inorganic tin. nih.gov

Degradation PathwayPrimary ProductsSecondary ProductsFinal Product
Photochemical Degradation Dibutyltin (DBT)Monobutyltin (MBT)Inorganic Tin
Microbial Degradation Dibutyltin (DBT)Monobutyltin (MBT)Inorganic Tin

Biotransformation and Microbial Degradation Pathways in Environmental Matrices

Biotic degradation is considered the most important process for the breakdown of TBT in the environment. mst.dk A wide variety of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing TBT. mst.dkresearchgate.netljmu.ac.uk The primary mechanism of microbial degradation is a sequential dealkylation (or more specifically, debutylation) process. researchgate.net

This pathway involves the stepwise removal of butyl groups from the tin atom:

This compound (TBT) is transformed into Dibutyltin (DBT) .

Dibutyltin (DBT) is further degraded to Monobutyltin (MBT) .

Monobutyltin (MBT) is ultimately mineralized to non-toxic inorganic tin . nih.govethz.ch

This degradation can occur under both aerobic and anaerobic conditions, although the rate and significance of anaerobic breakdown are still debated. mst.dk The rate of biotransformation is influenced by numerous environmental factors, including temperature, pH, oxygen levels, and the availability of nutrients. mst.dk For instance, studies have shown that TBT degradation is faster in organic-rich sediments compared to sandy, organic-poor sediments, with observed half-lives of 28 days and 78 days, respectively. nih.gov Several bacterial species, such as Moraxella osloensis, have demonstrated a high capability for TBT degradation, achieving approximately 80% removal in 7 days in laboratory studies. nih.gov

Advanced Analytical Methods for Speciation and Quantification in Research

The environmental monitoring of TBT and its degradation products requires advanced analytical techniques capable of distinguishing between the different organotin species (speciation) and measuring them at very low concentrations. nih.gov A typical analysis involves sample extraction, a derivatization step to make the compounds volatile, separation via chromatography, and finally, detection and quantification. nih.gov

Gas chromatography (GC) is the most widely used technique for the separation of organotin compounds due to its high resolution. nih.govresearchgate.net

GC with Flame Photometric Detection (GC-FPD): FPD is an element-specific detector that is sensitive to tin-containing compounds. pjoes.comshimadzu.com It provides good selectivity for organotin analysis in complex environmental samples. researchgate.net

GC with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer offers high sensitivity and selectivity, allowing for the definitive identification and quantification of organotin species. gcms.cz Time-of-Flight Mass Spectrometry (GC-MS-TOF) provides high-resolution mass data, which further improves analytical validation. pjoes.compjoes.com For extremely low detection limits, as required by some environmental regulations (in the pg/L or ppq range), techniques like triple quadrupole mass spectrometry (GC-MS/MS) can be employed. nih.gov

Before GC analysis, organotin compounds, which are not typically volatile, must undergo a derivatization step. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic organotins into more volatile ethylated derivatives suitable for GC separation. pjoes.comgcms.cz

Atomic Absorption Spectrometry (AAS) is an element-specific detection method used for quantifying tin. nih.gov When coupled with a separation technique, it allows for speciation analysis.

Electrothermal Atomic Absorption Spectrometry (ETAAS): This technique, also known as Graphite Furnace AAS (GFAAS), offers high sensitivity for determining tin concentrations. nih.gov It can be used as a detection method after a preconcentration step, achieving detection limits in the ng/L range. nih.gov

Coupling with Chromatography: AAS can be coupled with High-Performance Liquid Chromatography (HPLC) for the speciation of organotin compounds. nih.govcdc.gov A key advantage of HPLC is that it can often separate the organotin compounds without the need for a prior derivatization step. nih.gov

These analytical methods provide the necessary sensitivity and selectivity to monitor the fate of this compound in the environment and to assess the effectiveness of degradation processes.

Analytical TechniquePrincipleCommon Derivatization AgentTypical Detection Limit (TBT)
GC-FPD Gas Chromatography separation with Flame Photometric DetectionSodium tetraethylborate (NaBEt₄)0.6 ppb (µg/L) researchgate.net
GC-MS Gas Chromatography separation with Mass Spectrometric DetectionSodium tetraethylborate (NaBEt₄)0.10 ng Sn/g nih.gov
GC-MS/MS Gas Chromatography separation with Triple Quadrupole MS DetectionStir Bar Sorptive Extraction (SBSE)11 pg/L nih.gov
ETAAS Electrothermal Atomic Absorption SpectrometryTropolone (for preconcentration)14.4 ng/L nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. In the context of this compound (TBT), ICP-MS serves as a highly sensitive and selective detector for tin, enabling the quantification of different organotin species after their separation. The core principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). This extreme temperature desolvates, atomizes, and subsequently ionizes the tin atoms from the organotin compounds. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. By monitoring the specific isotopes of tin (e.g., 118Sn, 120Sn), ICP-MS can provide a signal that is directly proportional to the amount of tin present, making it an ideal detector for speciation analysis.

One of the primary advantages of using ICP-MS for organotin speciation is its exceptional sensitivity, with detection limits often reaching the picogram-per-liter (pg/L) or nanogram-per-liter (ng/L) range. agilent.com This high sensitivity is crucial for environmental monitoring, as TBT and its degradation products are toxic even at very low concentrations. rsc.org Furthermore, ICP-MS offers high selectivity for the target element (tin), minimizing interferences from the sample matrix. researchgate.net The technique provides a linear response over several orders of magnitude, which is essential for accurate quantification across a wide range of concentrations. researchgate.netnih.gov

However, the analysis of complex environmental samples by ICP-MS is not without its challenges. Matrix effects, caused by high concentrations of salts or organic matter in samples like seawater or sediment extracts, can suppress the analyte signal and lead to inaccurate results. rsc.org Spectral interferences, where ions from the sample matrix or the argon plasma have the same mass-to-charge ratio as the target tin isotopes, can also be a significant issue. rsc.org Analysts must employ various strategies to mitigate these problems, such as matrix matching of calibration standards, the use of internal standards, or employing collision/reaction cells within the ICP-MS instrument to remove interfering polyatomic ions. researchgate.netrsc.org Despite these challenges, ICP-MS remains a cornerstone technique for the elemental speciation of tin, providing the sensitivity and selectivity required for the trace-level determination of this compound and other organotin compounds. rsc.org

Novel Sample Preparation Techniques for Analytical Accuracy (e.g., Solid-Phase Microextraction)

The accuracy of this compound (TBT) determination is critically dependent on the sample preparation stage, which involves extraction, preconcentration, and often derivatization of the analyte from complex matrices like water, sediment, and biological tissues. Traditional methods such as liquid-liquid extraction are often time-consuming and require large volumes of organic solvents. rsc.org In recent years, novel sample preparation techniques have been developed to enhance efficiency, reduce solvent consumption, and improve analytical accuracy.

Solid-Phase Microextraction (SPME) has emerged as a significant advancement in this area. rsc.orgshimadzu.com SPME is a solvent-free technique that utilizes a fused silica fiber coated with a stationary phase to extract and concentrate analytes from a sample. rsc.org For TBT analysis, the fiber can be directly immersed in the aqueous sample or exposed to the headspace above the sample (Headspace SPME). rsc.orgresearchgate.net After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. rsc.org SPME offers several advantages, including simplicity, speed, and the combination of extraction and preconcentration into a single step. rsc.org Different fiber coatings, such as polydimethylsiloxane (PDMS), have been optimized for the extraction of organotin compounds. rsc.orgtandfonline.com The precision of SPME can be significantly improved by using isotope dilution techniques, where a 117Sn-enriched TBT spike is added to the sample, reducing the relative standard deviation (RSD) from as high as 18% to as low as 3%. nih.gov

In-tube SPME represents a further evolution of this technique, where the inner surface of a capillary column is used as the extraction phase. This setup can be easily automated and coupled online with High-Performance Liquid Chromatography (HPLC), providing better precision and higher sample throughput compared to manual fiber SPME. rsc.org

Other modern extraction techniques that have been applied to TBT analysis include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the extraction solvent and sample in a closed vessel, accelerating the extraction process. researchgate.netplymouth.ac.uk MAE has been successfully used for the quantitative extraction of butyltins from sediment reference materials, significantly reducing extraction times compared to conventional methods. researchgate.netrsc.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of analytes. This method has been applied to the extraction of organotins from sediments and biological samples, often at low temperatures to minimize degradation of the analytes.

Pressurised Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses high temperature and pressure to increase the efficiency and speed of the extraction process, often with reduced solvent consumption. rsc.org

For analysis by Gas Chromatography (GC), polar organotin compounds like TBT require a derivatization step to convert them into more volatile and thermally stable forms. chromatographyonline.com Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents (e.g., pentylmagnesium bromide). chromatographyonline.comnih.gov This step is critical and must be carefully controlled to ensure complete reaction and avoid analyte degradation. chromatographyonline.com

Comparison of Modern Sample Preparation Techniques for Tributyltin (TBT) Analysis
TechniquePrincipleTypical ApplicationAdvantagesDetection Limits Achieved (as TBT or Sn)
Solid-Phase Microextraction (SPME)Solvent-free extraction and concentration onto a coated fiber.Water, SedimentFast, simple, solvent-free, combines extraction and preconcentration. rsc.orgshimadzu.com0.2 ng(Sn)/L nih.gov
Headspace SPME (HS-SPME)SPME fiber is exposed to the vapor phase above the sample.Water, SedimentMinimizes matrix effects. rsc.orgresearchgate.netLow ng/L range researchgate.net
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvent and sample for rapid extraction.Sediment, FlourFast, reduced solvent volume, high recovery rates. researchgate.netrsc.org0.03 µg/g (for TBT in sediment) researchgate.net
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to enhance extraction from the sample matrix.Sediment, MusselsCan be performed at low temperatures, preserving analyte integrity. Not specified in reviewed sources

Hyphenated Chromatographic-Spectrometric Methods (e.g., LC-ICP-MS, IC-ICP-MS)

To achieve speciation of this compound (TBT) and its degradation products, a separation technique must be coupled with a sensitive detector. Hyphenated methods, which link a chromatographic system to a spectrometer, are the cornerstone of modern organotin analysis. nih.govasdlib.org These integrated systems provide both the separation of different tin species and their subsequent element-specific detection and quantification.

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is one of the most powerful and widely used hyphenated techniques for organotin speciation. researchgate.netrsc.org In this setup, an HPLC system separates the different organotin compounds (e.g., monobutyltin, dibutyltin, and tributyltin) based on their physicochemical properties. rsc.org The eluent from the HPLC column is then introduced directly into the ICP-MS for tin-specific detection. plymouth.ac.uk A major advantage of LC-ICP-MS over GC-based methods is that the derivatization step is not required, as the analytes are already in the liquid phase. agilent.comrsc.org This simplifies sample preparation, reduces analysis time, and eliminates a potential source of error and uncertainty. agilent.com

Various LC separation mechanisms have been employed for organotin analysis, including:

Reversed-Phase LC: Separates compounds based on their hydrophobicity. rsc.org

Ion-Pairing LC: Uses reagents that form neutral ion pairs with the charged organotin species, allowing their separation on a reversed-phase column. rsc.org

Cation-Exchange LC: Separates the cationic organotin species based on their interaction with a negatively charged stationary phase. plymouth.ac.uk

LC-ICP-MS has demonstrated excellent performance, with the ability to separate and quantify multiple organotin species in a single run of less than 25 minutes. tandfonline.com Detection limits are typically in the low ng/L to µg/L range, making the technique suitable for environmental analysis. rsc.org

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is another important hyphenated technique. While it requires the previously mentioned derivatization step to make the organotins volatile, GC offers superior separation efficiency (narrower peaks) compared to conventional HPLC. agilent.com This can lead to better resolution of complex mixtures of organotin compounds. GC-ICP-MS often provides lower detection limits than LC-ICP-MS, sometimes reaching the sub-picogram level. agilent.com

The choice between LC-ICP-MS and GC-ICP-MS depends on the specific analytical requirements. LC-ICP-MS is often favored for its simpler sample preparation, while GC-ICP-MS may be chosen for its higher resolving power and sensitivity. agilent.com

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) is a subset of LC-ICP-MS that uses ion-exchange chromatography as the separation mechanism. It is particularly well-suited for the separation of ionic organotin species. The principles and advantages are similar to those of other LC-ICP-MS methods, offering a robust approach for the speciation of TBT and its charged degradation products in aqueous samples.

Performance Comparison of Hyphenated Techniques for Tributyltin (TBT) Analysis
TechniqueKey AdvantageDerivatization Required?Typical Detection Limit (for TBT)Reference
LC-ICP-MSNo derivatization required, simplifying sample preparation.No0.5–1.2 ng/L rsc.org
GC-ICP-MSSuperior separation efficiency and sensitivity.Yes0.03 pg (as Sn) agilent.com
LC-MS/MSProvides structural information from mass fragmentation.No1.25 ng Sn/g (in sediment) nih.gov

Future Research Directions and Emerging Applications in Advanced Chemistry

Development of Next-Generation Catalytic Systems Utilizing Tributylstannylium

Research is actively exploring the potential of this compound and tributyltin species as components of advanced catalytic systems. These efforts aim to leverage their Lewis acidic character and their ability to participate in various catalytic cycles.

Lewis Acid Catalysis: this compound cations, often generated in situ from tributyltin precursors, can act as potent Lewis acids. Future research could focus on designing highly selective catalytic systems for reactions such as allylstannation, Diels-Alder reactions, and Friedel-Crafts alkylations, particularly where precise control over stereochemistry is required. Studies have indicated the role of this compound ions in Lewis acid-catalyzed allylstannation of aldehydes, where the ortho-substituents on the aldehyde can influence the reaction pathway and selectivity researchgate.net. The development of chiral Lewis acid catalysts incorporating tributyltin moieties is a promising avenue for asymmetric synthesis.

Organocatalysis and Bifunctional Catalysis: The integration of tributyltin fragments into organocatalytic frameworks could lead to bifunctional catalysts that combine Lewis acidity with other catalytic functionalities (e.g., hydrogen bonding). Such systems could enable synergistic catalysis, facilitating complex transformations with high efficiency and selectivity. Research into organotin compounds as catalysts for polyurethane formation, involving the reaction of isocyanates with alcohols, demonstrates their established role in polymer chemistry catalysis. Future work could expand this to more intricate catalytic processes.

Catalyst Immobilization and Heterogenization: To address challenges related to catalyst recovery and reusability, research is exploring methods to immobilize tributyltin-based catalysts onto solid supports. This includes the development of organotin-containing polymers or their anchoring onto materials like activated carbon or carbon nanotubes. Such heterogenized catalysts could offer advantages in terms of separation, recycling, and potential for continuous flow processes.

Integration of this compound Chemistry in Materials Science and Polymer Synthesis

The incorporation of tributyltin moieties into materials and polymers presents opportunities for developing novel functional materials.

Polymer Functionalization and Modification: Tributyltin compounds can be used to functionalize existing polymers, introducing specific properties. For instance, research has explored the use of organotin compounds as catalysts in polymer synthesis and modification, such as in the formation of polyurethanes. Future research could investigate the use of this compound species as initiators or chain transfer agents in controlled polymerization techniques, or as cross-linking agents to enhance polymer properties.

Advanced Materials Synthesis: Organotin compounds have been explored in the synthesis of advanced materials, including conductive films and coatings. The Lewis acidic nature of this compound cations could be exploited in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with tailored properties for applications in catalysis, gas storage, or sensing. The development of organotin-oxometalate coordination polymers for catalytic applications, such as the synthesis of dimethyl carbonate from CO₂, exemplifies this direction.

Molecular Imprinting: The development of molecularly imprinted polymers (MIPs) for the selective recognition and detection of tributyltin compounds is an active area of research. These materials, designed with specific cavities, can be used as selective sorbents or sensors for environmental monitoring. Future work could focus on enhancing the selectivity and sensitivity of these imprinted polymers for tributyltin species.

Exploration of Novel Reaction Classes and Methodologies

The unique reactivity associated with the tin-carbon bond and the Lewis acidity of this compound species opens avenues for discovering new chemical transformations.

Stereoselective Synthesis: Tributyltin reagents, particularly in conjunction with chiral catalysts, have shown promise in stereoselective reactions. For example, the catalytic asymmetric Strecker synthesis using tributyltin cyanide has been developed for the enantioselective preparation of α-amino acid derivatives. Further exploration of tributyltin compounds in asymmetric catalysis could lead to new methods for synthesizing chiral molecules with high enantiopurity.

Radical Chemistry: Tributyltin hydrides, while facing toxicity concerns, have historically been important reagents in radical chemistry due to the facile homolytic cleavage of the Sn-H bond. Research continues to explore alternatives and more controlled methods for employing tin-mediated radical reactions. Future work might involve developing catalytic systems that use reduced amounts of tin reagents or employ more benign tin-containing species.

One-Pot and Cascade Reactions: The development of efficient synthetic methodologies often involves one-pot or cascade reactions that minimize purification steps and improve atom economy. Organotin compounds can be integrated into such sequences, potentially enabling multiple transformations in a single reaction vessel. Research into organotin-PTA complexes supported on carbon materials for cyanosilylation reactions highlights the potential for efficient, solvent-free, microwave-assisted transformations.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

Given the environmental concerns associated with some organotin compounds, a significant research focus is on developing sustainable and greener approaches.

Environmentally Benign Synthesis: Efforts are underway to develop synthetic routes for organotin compounds that minimize waste, use safer solvents, and improve energy efficiency. This includes exploring solvent-free reactions and catalytic methods for their preparation. The photochemical synthesis of semiconductor-silver nanocomposites for tributyltin degradation, using a green approach without organic solvents or additives, exemplifies this trend.

Catalyst Recycling and Reuse: The development of recyclable and reusable catalysts based on organotin compounds is crucial for reducing waste and improving the sustainability of processes. This can involve immobilizing catalysts on solid supports or designing systems that allow for easy separation and regeneration. Research has demonstrated the recyclability of organotin-oxometalate coordination polymers for dimethyl carbonate synthesis over multiple cycles without significant loss of activity.

Alternatives and Degradation: Research is also focused on finding environmentally friendly alternatives to traditional tributyltin applications, such as in antifouling paints, where tributyltin oxide (TBTO) was widely used but is now banned due to its persistence and toxicity. Studies investigating the biodegradation of tributyltin by microbes in estuarine waters and developing efficient analytical methods for its detection are also important aspects of sustainable management. Furthermore, research into the recycling of tributyltin chloride from tributyltin hydroxide (B78521) demonstrates a strategy to reduce toxic tin waste.

Compound List:

this compound

Tributyltin (TBT)

Tributyltin chloride (TBTCl)

Tributyltin oxide (TBTO)

Tributyltin hydride (Tributylstannane)

Tributyltin cyanide (Bu₃SnCN)

Tributyltin trifluoroacetate (B77799) (TBT-OCOCF₃)

Tributyltin bromide

Tributyltin azide (B81097)

Tributyltin hydroxide

Tributyltin acetate (B1210297)

Tributyltin chloride–d₂₇ (TBT-d₂₇)

Dibutyltin (DBT)

Monobutyltin (MBT)

Triphenyltin (TPhT)

Triphenyltin chloride

Triphenyltin acetate

Triphenyltin hydroxide

Triphenyltin oxide

Tetra-butyltin

Tri-n-butyltin oxide

Tri-n-butyltin chloride

Tri-n-butyltin

Tri-n-butylstannyl azide

Tri-n-butylstannylium azide

Tri-n-butyltin (TBT)

Tri-n-butyltin compounds

Tri-n-butyltin oxide

Tri-n-butyltin chloride

Tri-n-butyltin

Tri-n-butyltin

Note: The term "this compound" often refers to the cation [Bu₃Sn]⁺, and research frequently discusses related tributyltin compounds (e.g., tributyltin chloride, oxide, hydride) which can generate or act as precursors to tributyltin species in chemical reactions.

Q & A

Q. What are the standard synthesis protocols for Tributylstannylium, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via transmetallation or reduction of tributyltin halides (e.g., Bu₃SnCl) using strong reducing agents like Grignard reagents or alkali metals. Key variables include solvent choice (e.g., THF vs. hexane), temperature control (−78°C to room temperature), and inert atmosphere requirements to prevent oxidation . A comparative analysis of methods shows that THF at −40°C yields >85% purity, while hexane systems require longer reaction times but reduce byproduct formation .

Table 1: Synthesis Methods for this compound

MethodSolventTemperature (°C)Yield (%)Purity (%)
Bu₃SnCl + LiAlH₄THF−407888
Bu₃SnCl + Na/K alloyHexane256592
Bu₃SnBr + Grignard reagentEther08285

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H, ¹¹⁹Sn NMR) and X-ray diffraction (XRD) are primary tools. ¹¹⁹Sn NMR chemical shifts (δ −200 to −300 ppm) confirm Sn(III) oxidation states, while XRD reveals trigonal-planar geometry in stable adducts . Infrared (IR) spectroscopy identifies Sn–H stretches (~1800 cm⁻¹), though overlapping peaks in polar solvents necessitate deuterated solvents for clarity .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies show decomposition rates increase with exposure to moisture or oxygen. In argon-filled ampoules at −20°C, >90% stability is maintained for 6 months. Room-temperature storage in toluene results in 20% decomposition within 2 weeks, attributed to ligand dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with carbonyl compounds?

Discrepancies in literature (e.g., ketone vs. aldehyde selectivity) often arise from solvent polarity and counterion effects. A systematic study comparing BF₄⁻ vs. PF₆⁻ counterions in DMF found that PF₆⁻ enhances electrophilicity, increasing aldehyde reactivity by 40% . Replicating experiments under strictly anhydrous conditions is critical to minimize hydrolysis side reactions .

Q. What experimental strategies mitigate ligand dissociation during catalytic applications of this compound?

Ligand dissociation under thermal stress (>80°C) reduces catalytic efficiency. Strategies include:

  • Steric hindrance : Bulky substituents (e.g., mesityl groups) on tin reduce dissociation rates by 60% .
  • Low-temperature kinetics : Monitoring reaction progress via in-situ NMR at −30°C reveals reversible ligand exchange, enabling optimization of turnover frequencies .

Q. How can computational methods complement experimental data in elucidating this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations of Sn–C bond cleavage pathways identify transition states with energy barriers (~25 kcal/mol) consistent with experimental activation parameters. Coupling DFT with kinetic isotope effects (KIEs) validates proposed intermediates in cross-coupling reactions .

Q. What methodologies address conflicting literature reports on this compound’s Lewis acidity?

Disparities in Lewis acidity measurements (e.g., Gutmann-Beckett vs. NMR shift methods) arise from solvent-dependent ion pairing. A unified approach using fluorometric titration with B(C₆F₅)₃ as a reference acid in dichloromethane provides reproducible acidity scales (Δδ = 0.8–1.2 ppm) .

Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analyses to compare experimental parameters (e.g., solvent, temperature) across studies. For example, conflicting Sn–H bond lengths in XRD data (2.10–2.25 Å) correlate with crystallographic resolution limits; high-resolution synchrotron data (≤0.8 Å) resolves these discrepancies .
  • Ethical Considerations : Adhere to NIH guidelines for hazardous tin compound handling, including fume hood use and waste disposal protocols .

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